1-Oxa-6-azaspiro[3.4]octane hydrochloride
Description
Overview of Spirocyclic Architectures in Contemporary Chemical Research
Spirocyclic compounds, characterized by two rings connected by a single common atom, are increasingly prominent in modern chemical research, particularly in medicinal chemistry. mdpi.com Unlike flat aromatic rings, spirocycles possess a distinct three-dimensional and conformationally rigid structure. mdpi.com This structural rigidity can lead to improved pharmacological properties, such as increased potency and selectivity for biological targets, by providing an optimal orientation for interactions. acs.orgnih.gov The introduction of a spirocyclic moiety can significantly alter a molecule's stability and pharmacokinetic properties. nih.gov Consequently, there is a growing interest in developing synthetic methods for these complex scaffolds to explore new chemical space in drug discovery. acs.org
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of biologically active derivatives. nih.gov Nitrogen-containing heterocycles are particularly prevalent in natural products and pharmaceuticals due to their chemical stability and ability to form hydrogen bonds. mdpi.com The combination of spirocyclic geometry and heterocyclic elements offers a powerful strategy for designing novel molecules with potential therapeutic applications. beilstein-journals.org
The 1-Oxa-6-azaspiro[3.4]octane Scaffold: Structural Attributes and Research Significance
The 1-Oxa-6-azaspiro[3.4]octane scaffold is a specific type of spirocyclic heterocycle. Its structure consists of a four-membered oxetane (B1205548) ring and a five-membered pyrrolidine (B122466) (azacyclopentane) ring. These two rings are joined by a single spiro-carbon atom. The numbering convention indicates that the oxygen atom is at the '1' position of the oxetane ring, and the nitrogen atom is at the '6' position of the pyrrolidine ring.
This scaffold is significant in research as it serves as a "multifunctional module" or building block in drug discovery. researchgate.net Such strained spiroheterocycles are sought after as potential bioisosteres—substitutes for more common chemical groups like piperazine (B1678402) or morpholine (B109124)—in an effort to enhance drug-like properties and target selectivity. researchgate.net The development of synthetic routes to novel azaspiro[3.4]octanes is an active area of research, aiming to provide new tools for medicinal chemists. researchgate.netrsc.org The rigid, three-dimensional nature of this scaffold is a key attribute, offering a defined exit vector for substituents to interact with biological targets. mdpi.com
Scope and Academic Research Objectives Pertaining to 1-Oxa-6-azaspiro[3.4]octane Hydrochloride
The hydrochloride salt of 1-Oxa-6-azaspiro[3.4]octane is the form often prepared for laboratory use. The primary academic research objective for this compound is its application as a starting material in the synthesis of more complex molecules. The hydrochloride salt typically offers improved stability and solubility in protic solvents compared to the free base form, which facilitates its handling and use in subsequent chemical reactions.
Research efforts involving this and related spirocyclic building blocks focus on several key areas:
Synthesis of Novel Scaffolds: Developing efficient and scalable methods to produce these complex spirocyclic systems. researchgate.netrsc.org
Bioisosteric Replacement: Investigating the use of these scaffolds as substitutes for common rings in known bioactive molecules to improve properties and explore new intellectual property space. researchgate.net
Drug Discovery Libraries: Incorporating the 1-Oxa-6-azaspiro[3.4]octane motif into diverse libraries of compounds for screening against various biological targets. mdpi.com The unique three-dimensional structure of the scaffold is valuable for exploring new interactions with proteins and other biological macromolecules. mdpi.com
Below are data tables detailing the chemical properties of the parent compound, 1-Oxa-6-azaspiro[3.4]octane.
Chemical Identifiers: 1-Oxa-6-azaspiro[3.4]octane
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | 1-oxa-6-azaspiro[3.4]octane | sigmaaldrich.com |
| CAS Number | 130906-06-8 | sigmaaldrich.comalchempharmtech.com |
| InChI Key | HCYLFYASAYLVBO-UHFFFAOYSA-N | sigmaaldrich.com |
| Molecular Formula | C₆H₁₁NO | chemscene.com |
Physicochemical Properties: 1-Oxa-6-azaspiro[3.4]octane
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 113.16 g/mol | chemscene.com |
| Topological Polar Surface Area | 21.26 Ų | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
1-oxa-7-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-7-5-6(1)2-4-8-6;/h7H,1-5H2;1H |
InChI Key |
VJMVWHRPDYTCNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCO2.Cl |
Origin of Product |
United States |
Synthetic Methodologies for the 1 Oxa 6 Azaspiro 3.4 Octane Core and Its Hydrochloride Salt
Strategies for the Construction of the 1-Oxa-6-azaspiro[3.4]octane Ring System
The construction of the spirocyclic core of 1-oxa-6-azaspiro[3.4]octane can be achieved through several distinct synthetic strategies. These methods focus on the efficient formation of either the oxetane (B1205548) or the pyrrolidine (B122466) ring as the key ring-forming step.
The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a cornerstone of oxetane synthesis. nih.govresearchgate.net This reaction can be adapted to form the 1-oxa-6-azaspiro[3.4]octane core by utilizing a precursor that incorporates one of the desired rings.
One conceptual approach involves the irradiation of a suitably N-protected 3-methylenepyrrolidine derivative in the presence of a simple carbonyl compound like formaldehyde or acetone. The photochemical reaction would generate the spiro-oxetane ring directly onto the pyrrolidine scaffold. The success and regioselectivity of the Paternò–Büchi reaction are highly dependent on the nature of the carbonyl compound's excited state (singlet or triplet) and the electronic properties of the alkene. researchgate.net The reaction typically proceeds via a biradical intermediate, and its efficiency can be influenced by solvent choice, with non-polar solvents often being preferred. researchgate.net
Alternatively, a precursor such as a 3-oxo-pyrrolidine derivative could be reacted with an alkene under photochemical conditions. However, controlling the desired cycloaddition against competing photoreactions of the ketone can be challenging. rsc.org A summary of representative Paternò–Büchi reaction conditions for oxetane formation is presented in Table 1.
| Carbonyl Compound | Alkene Substrate | Light Source | Solvent | Outcome |
| Benzophenone | Furan | UV Lamp | Benzene | Exo-oxetane adduct |
| Acetone | 2,3-Dimethyl-2-butene | UV Lamp | Acetonitrile | High yield of oxetane |
| Benzaldehyde | Ethyl vinyl ether | UV Lamp | Cyclohexane | Regioselective oxetane formation |
This table presents generalized conditions for the Paternò–Büchi reaction, which can be adapted for the synthesis of spirocyclic oxetane precursors.
Annulation, the process of building a new ring onto a pre-existing one, is a common and effective method for constructing spirocycles. rsc.org For 1-oxa-6-azaspiro[3.4]octane, this strategy typically involves the annulation of the oxetane ring onto a cyclopentane or pyrrolidine precursor.
A plausible route starts with a protected pyrrolidine-3-carboxylic acid. The acid can be converted to a ketone, which is then subjected to a Corey-Chaykovsky reaction with dimethylsulfoxonium ylide to form a spiro-epoxide. Ring-expansion of this epoxide, potentially under Lewis acid catalysis, could yield the desired 3-hydroxyoxetane ring fused at the 3-position of the pyrrolidine. Subsequent dehydration and functional group manipulation would complete the synthesis.
Another annulation approach involves intramolecular ring closure. For example, a 3-(2-haloethoxy)-3-(hydroxymethyl)pyrrolidine derivative could undergo an intramolecular Williamson ether synthesis, where a base promotes the cyclization to form the oxetane ring. This requires careful preparation of the di-functionalized pyrrolidine precursor.
Multi-step protocols involving nucleophilic addition followed by intramolecular cyclization offer a high degree of control in constructing complex heterocyclic systems. A potential pathway towards the 1-oxa-6-azaspiro[3.4]octane core could begin with an N-protected 3-pyrrolidinone. Nucleophilic addition of an allyl group, for instance via an allylcuprate reagent, would yield a 3-allyl-3-hydroxypyrrolidine intermediate.
This tertiary alcohol could then be subjected to an iodo-cyclization reaction. researchgate.net Treatment with iodine and a base would lead to the formation of a cyclic iodonium ion intermediate from the allyl group, which is then trapped intramolecularly by the hydroxyl group to form the oxetane ring, resulting in an iodomethyl-substituted spirocycle. The iodine can subsequently be removed via reductive dehalogenation to yield the target 1-oxa-6-azaspiro[3.4]octane core. This strategy is particularly useful for building substituted oxetane rings. researchgate.net
The synthesis of enantiopure forms of spirocycles is of high interest for pharmaceutical applications. Access to enantiomerically enriched (R)- and (S)-1-oxa-6-azaspiro[3.4]octane can be achieved through several key strategies. researchgate.net
One approach utilizes starting materials from the "chiral pool," such as enantiopure amino acids like L-proline or D-proline. researchgate.net These can be converted into chiral pyrrolidine precursors, carrying the stereocenter through the synthetic sequence. For example, a derivative of 4-hydroxy-L-proline could be elaborated into a chiral intermediate that directs the stereoselective formation of the spiro-oxetane ring.
Asymmetric catalysis is another powerful tool. The use of chiral catalysts in key bond-forming steps, such as a rhodium-catalyzed O-H insertion or a stereoselective cycloaddition, can induce high levels of enantioselectivity. researchgate.net The development of novel strained spiro heterocycles often relies on such advanced catalytic methods to control the three-dimensional arrangement of the final molecule. researchgate.netnih.gov
Post-Cyclization Functionalization and Derivatization Techniques
Once the 1-oxa-6-azaspiro[3.4]octane core is assembled, the secondary amine of the pyrrolidine ring serves as a versatile handle for further functionalization. researchgate.net This allows for the incorporation of the spirocycle into larger molecules and for the modulation of its physicochemical properties.
Common derivatization reactions include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a variety of alkyl substituents onto the nitrogen atom.
N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) forms amide derivatives.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the nitrogen.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
These functionalization techniques are crucial for exploring the structure-activity relationships of drug candidates incorporating the 1-oxa-6-azaspiro[3.4]octane motif.
Formation and Optimization of the Hydrochloride Salt
For many applications, particularly in pharmaceutical development, the free-base form of 1-oxa-6-azaspiro[3.4]octane is converted into a more stable and water-soluble salt. The hydrochloride salt is a common choice. bldpharm.com
The formation of 1-oxa-6-azaspiro[3.4]octane hydrochloride is typically achieved by treating a solution of the free base with hydrochloric acid. The optimization of this process focuses on achieving high purity and yield of a crystalline, non-hygroscopic solid. Key parameters for optimization are detailed in Table 2.
| Parameter | Description | Common Choices |
| Solvent | The solvent must dissolve the free base but promote precipitation of the hydrochloride salt. | Isopropanol (IPA), Ethanol, Ethyl Acetate (EtOAc), Diethyl Ether |
| HCl Source | The form of hydrochloric acid can affect the reaction and product quality. | HCl gas, HCl solution in a compatible solvent (e.g., 2M HCl in diethyl ether), concentrated aqueous HCl |
| Stoichiometry | The molar ratio of HCl to the amine is critical. | Typically 1.0 to 1.1 equivalents of HCl are used to ensure full conversion without excess acid. |
| Temperature | Temperature control is used to manage solubility and promote crystallization. | The reaction is often performed at 0°C to room temperature, followed by cooling to induce precipitation. |
| Isolation | The method of isolating the final product. | Filtration, followed by washing with a non-polar solvent (e.g., ether) and drying under vacuum. |
A typical procedure involves dissolving the purified 1-oxa-6-azaspiro[3.4]octane free base in a suitable solvent like ethyl acetate or isopropanol. A solution of HCl in a compatible solvent is then added dropwise with stirring, often at a reduced temperature, until precipitation is complete. The resulting solid is collected by filtration, washed, and dried to afford the final hydrochloride salt. semanticscholar.org
Scalable Synthetic Routes and Production as a Research Building Block
The synthesis of the 1-oxa-6-azaspiro[3.4]octane core on a large scale has been approached through multi-step sequences that prioritize efficiency and the use of readily available starting materials. A common strategy involves the construction of the pyrrolidine ring onto a pre-existing oxetane moiety.
A representative scalable synthesis commences with the protection of the nitrogen atom of a suitable precursor, often utilizing a tert-butoxycarbonyl (Boc) group to ensure chemoselectivity in subsequent reactions. The protected intermediate, N-Boc-1-oxa-6-azaspiro[3.4]octane, is then synthesized. While specific procedural details for multi-gram synthesis of the 1-oxa isomer are not extensively detailed in publicly available literature, analogous scalable syntheses for other oxa-azaspiro[3.4]octane isomers, such as 2-oxa-6-azaspiro[3.4]octane, have been reported to achieve multi-gram quantities with high yields, suggesting the feasibility of similar scalability for the 1-oxa isomer. researchgate.netresearchgate.net
The final step in the preparation of the hydrochloride salt involves the deprotection of the Boc-protected intermediate. This is typically achieved under acidic conditions, for instance, by treatment with hydrochloric acid in a suitable solvent like dioxane or methanol. This straightforward deprotection step yields the desired this compound in high purity, ready for use as a building block in further synthetic applications.
The availability of this compound on a research scale enables its incorporation into a variety of molecular scaffolds. enamine.net Its bifunctional nature, possessing a secondary amine and an oxetane ring, allows for diverse chemical transformations. The pyrrolidine nitrogen can be functionalized through N-alkylation, N-acylation, or participation in cross-coupling reactions, while the oxetane moiety can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, influencing properties such as solubility and metabolic stability.
The utility of oxa-azaspiro[3.4]octane derivatives as multifunctional modules in drug discovery has been highlighted in the synthesis of novel bioactive compounds. researchgate.net For instance, spirocyclic scaffolds are increasingly utilized in the development of therapeutic agents in fields such as oncology and neurology. The rigid conformation of the spirocycle can lead to a more defined orientation of substituents, which can enhance binding affinity and selectivity for biological targets.
Table of Key Intermediates and Final Product:
| Compound Name | Structure | Role in Synthesis |
| N-Boc-1-oxa-6-azaspiro[3.4]octane | Protected intermediate | |
| This compound | Final product, research building block |
Table of Synthetic Steps and Reagents:
| Step | Transformation | Key Reagents and Conditions |
| 1 | Protection | Di-tert-butyl dicarbonate (Boc₂O) |
| 2 | Spirocycle Formation | (Not detailed in available literature for the 1-oxa isomer) |
| 3 | Deprotection/Salt Formation | HCl in dioxane or methanol |
The development of robust and scalable synthetic routes is crucial for the widespread adoption of novel building blocks in drug discovery programs. The outlined pathway to this compound, by analogy to similar scaffolds, provides a foundation for its production and subsequent application in the synthesis of next-generation therapeutic agents.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would be essential for the unambiguous assignment of all proton and carbon signals in 1-Oxa-6-azaspiro[3.4]octane hydrochloride.
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) and tetrahydrofuran (B95107) rings. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide information about the connectivity of the protons. For instance, protons adjacent to the oxygen and nitrogen atoms would likely appear at a lower field (higher ppm) due to the deshielding effect of these electronegative atoms.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The spirocyclic nature of the molecule, with a quaternary carbon at the spiro-center, would be a key feature. The chemical shifts of the carbons would be influenced by their proximity to the heteroatoms.
While specific experimental data for this compound is not available, data for a related compound, 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid, provides insight into the expected chemical shift ranges.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Spirocyclic System Note: This data is for 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid and is intended to be illustrative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | 177.1 |
| C(spiro) | - | 85.8 |
| O-CH | 4.47 (dd) | 76.4 |
| N-CH₂ | - | - |
| Ring CH₂ | 1.40-2.45 (m) | 12.6, 29.4, 35.3, 35.7 |
| Boc C=O | - | - |
| Boc C(quat) | - | - |
Two-Dimensional NMR Methodologies (e.g., HSQC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the through-space proximity of protons, which is essential for confirming the stereochemistry and conformation of the spirocyclic ring system. Cross-peaks in a NOESY spectrum indicate that protons are close to each other in space, even if they are not directly connected through bonds.
Mass Spectrometry (MS) Applications in Compound Verification (e.g., LC-MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for confirming the identity and purity of a substance. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to the free base, and the fragmentation pattern would offer further structural clues.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Isolation
HPLC and UPLC are indispensable techniques for determining the purity of a chemical compound. By employing a suitable stationary phase and mobile phase, these methods can separate the target compound from any impurities, starting materials, or by-products. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
Other Advanced Analytical Techniques for Structural Confirmation
In addition to NMR and MS, other techniques could be employed for a comprehensive structural confirmation. For instance, if a crystalline sample is obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule.
Computational and Theoretical Chemistry Studies of 1 Oxa 6 Azaspiro 3.4 Octane Hydrochloride
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 1-Oxa-6-azaspiro[3.4]octane hydrochloride, these methods can predict its three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals.
The spirocyclic nature of 1-Oxa-6-azaspiro[3.4]octane, featuring a central quaternary carbon atom shared by an oxetane (B1205548) and a pyrrolidine (B122466) ring, imposes significant conformational constraints. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can be used to determine the most stable conformation of the molecule. umd.edu These calculations would likely reveal the puckering of the five-membered pyrrolidine ring and the near-planar but strained nature of the four-membered oxetane ring. The hydrochloride form implies protonation of the nitrogen atom, which would further influence the geometry and electronic distribution, particularly around the pyrrolidine ring.
The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates the molecule's reactivity. The HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to the presence of lone pairs, while the LUMO would be distributed across the sigma anti-bonding orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
A detailed conformational analysis of related spirocyclic systems, such as 1-oxaspiro[2.5]octane derivatives, has been performed using NMR spectroscopy, which can be correlated with QM-calculated parameters to validate the computational models. nih.gov Such studies on this compound would provide precise data on bond lengths, bond angles, and dihedral angles, offering a comprehensive picture of its molecular architecture.
Table 1: Predicted Geometric Parameters of 1-Oxa-6-azaspiro[3.4]octane (Base) (Note: This table is illustrative and based on general principles of related structures, as specific DFT calculation data for this exact molecule is not publicly available.)
| Parameter | Predicted Value |
| C-O bond length (oxetane) | ~1.45 Å |
| C-C bond length (oxetane) | ~1.55 Å |
| C-N bond length (pyrrolidine) | ~1.47 Å |
| C-C bond length (pyrrolidine) | ~1.54 Å |
| C-spiro-C bond angle | ~88° (in oxetane), ~105° (in pyrrolidine) |
| Oxetane ring conformation | Near-planar, slightly puckered |
| Pyrrolidine ring conformation | Envelope or twist conformation |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking algorithms would explore the possible binding modes of this compound within the active site of a target protein. The protonated nitrogen of the pyrrolidine ring would likely play a key role in forming strong electrostatic interactions, such as hydrogen bonds, with acidic residues (e.g., aspartate, glutamate) or the backbone carbonyls of the protein. The oxetane ring, with its oxygen atom, can also act as a hydrogen bond acceptor. The rigid spirocyclic core orients these interaction points in specific vectors, which can contribute to binding selectivity.
Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation would track the movements of all atoms in the system, providing insights into the dynamic nature of the binding and the conformational changes that may occur in both the ligand and the protein. rsc.org The stability of key hydrogen bonds and hydrophobic interactions would be monitored throughout the simulation to confirm a stable binding mode.
While specific docking studies for this compound are not widely published, the principles can be inferred from studies on other heterocyclic scaffolds. nih.gov The unique three-dimensional shape imparted by the spirocyclic system is a key feature that would be explored in such simulations.
Prediction and Analysis of Physicochemical Parameters Relevant to Biological Systems (e.g., pKa, LogD)
The physicochemical properties of a molecule, such as its acid dissociation constant (pKa) and its distribution coefficient (LogD), are critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Computational methods can provide valuable predictions for these parameters.
The pKa of this compound is determined by the basicity of the nitrogen atom in the pyrrolidine ring. Due to the electron-withdrawing effect of the adjacent spiro-oxetane system, the pKa is expected to be slightly lower than that of a simple N-alkyl pyrrolidine. Various computational approaches, from empirical methods to more rigorous quantum mechanical calculations with a continuum solvent model, can be used to predict the pKa value. researchgate.netchemrxiv.org For similar azaspiro[3.3]heptane systems, which also feature a strained ring system, an increase in basicity compared to their monocyclic counterparts has been observed, which can influence their lipophilicity at physiological pH. nih.gov
The LogD is the logarithm of the distribution coefficient of a compound between an organic phase (typically octanol) and an aqueous phase at a specific pH. It is a key measure of a molecule's lipophilicity, which influences its ability to cross biological membranes. For an ionizable compound like this compound, the LogD is dependent on the pKa and the LogP (the partition coefficient of the neutral form). The introduction of the spirocyclic oxetane is expected to modulate the lipophilicity compared to simpler piperidine (B6355638) or pyrrolidine analogs. Computational models can predict LogD by first calculating the LogP of the neutral base and then applying the Henderson-Hasselbalch equation with the predicted pKa. nih.gov
Table 2: Predicted Physicochemical Properties of 1-Oxa-6-azaspiro[3.4]octane (Note: These values are estimations based on computational models and data for analogous compounds, as direct experimental data for this specific molecule is not readily available.)
| Property | Predicted Value | Method/Comment |
| pKa | 8.5 - 9.5 | Estimated based on similar azaspiroalkanes. |
| XlogP3 | -0.3 | For the isomeric 6-oxa-2-azaspiro[3.4]octane. nih.gov |
| LogD at pH 7.4 | < 0 | Expected to be low due to protonation at physiological pH. |
Bioisosteric Potential and Strain Analysis of the Spirocyclic System
The concept of bioisosterism , where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is a cornerstone of medicinal chemistry. The 1-Oxa-6-azaspiro[3.4]octane scaffold can be considered a bioisostere for more common heterocyclic rings like piperidine and morpholine (B109124). nih.govblumberginstitute.org Its rigid, three-dimensional structure provides a well-defined orientation of substituents, which can lead to improved binding affinity and selectivity for a biological target compared to more flexible analogs. The replacement of a flat aromatic ring with a spirocyclic system is a strategy to "escape from flatland" and increase the sp3 character of drug candidates, which often leads to improved physicochemical properties.
Role As a Versatile Building Block in Complex Organic Synthesis
Utilization in the Synthesis of Diverse Organic Molecules and Screening Libraries
1-Oxa-6-azaspiro[3.4]octane and its derivatives are recognized as valuable modules for the creation of diverse molecular entities, particularly for high-throughput screening (HTS) libraries. researchgate.net The rigid, three-dimensional nature of the spirocyclic system provides an opportunity to explore chemical space beyond the flat, two-dimensional structures that have traditionally dominated screening collections. researchgate.net This "escape from flatland" is a key strategy in modern drug discovery to improve the physicochemical properties and biological activity of new compounds.
The synthesis of libraries based on spirocyclic scaffolds is a growing area of interest. For instance, a variety of spiro[cycloalkane-pyridazinone] derivatives have been synthesized for inclusion in compound banks. researchgate.net While not directly employing 1-oxa-6-azaspiro[3.4]octane, this works highlights the principle of using spirocycles to generate novel and diverse chemical matter for screening. The amenability of the azaspirocyclic core to functionalization allows for the generation of a multitude of derivatives, each with unique properties, thereby expanding the diversity of screening libraries.
Preparation of Azaspirocycle- or Azetidine-Substituted Derivatives
The secondary amine of the pyrrolidine (B122466) ring in 1-oxa-6-azaspiro[3.4]octane hydrochloride serves as a key handle for the preparation of a wide range of N-substituted derivatives. This reactivity allows for its incorporation into larger, more complex molecular architectures.
A notable application of a related isomer, 2-oxa-6-azaspiro[3.4]octane, has been demonstrated in the synthesis of novel 4-anilinoquinazoline (B1210976) derivatives. researchgate.net In this research, the 2-oxa-6-azaspiro[3.4]octane moiety was introduced as a substituent, leading to compounds with potent epidermal growth factor receptor (EGFR) inhibitory activity. researchgate.net Specifically, a compound bearing the 2-oxa-6-azaspiro[3.4]octane substituent exhibited high EGFR inhibitory activity and improved water solubility compared to the lead compound, gefitinib. researchgate.net This highlights the potential of incorporating the oxa-azaspiro[3.4]octane scaffold to enhance the properties of bioactive molecules.
The synthesis of azetidine-containing spirocycles has also been explored through various synthetic strategies, including 1,3-dipolar cycloaddition reactions. whiterose.ac.ukresearchgate.net These methods provide access to complex spirocyclic systems that feature azetidine (B1206935) rings, which are themselves important pharmacophores in medicinal chemistry. whiterose.ac.ukresearchgate.netrsc.org The reactivity of the azetidine nitrogen allows for further derivatization, expanding the range of accessible molecules. rsc.org
Table 1: Examples of Azaspirocycle and Azetidine-Substituted Derivatives
| Parent Scaffold | Synthetic Strategy | Resulting Derivative Class | Potential Application | Reference |
|---|---|---|---|---|
| 2-Oxa-6-azaspiro[3.4]octane | Substitution on 4-anilinoquinazoline | EGFR Kinase Inhibitors | Anticancer Agents | researchgate.net |
| Azetidine/Oxetane (B1205548) precursors | 1,3-Dipolar Cycloaddition | Azetidine-containing spirocycles | Drug Discovery | whiterose.ac.ukresearchgate.net |
Contributions to Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-based drug discovery (FBDD) has become a powerful approach for identifying lead compounds in drug discovery. frontiersin.orgnih.govrsc.orgnih.gov This method relies on screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. frontiersin.orgnih.gov The three-dimensional nature and conformational rigidity of spirocycles like 1-oxa-6-azaspiro[3.4]octane make them ideal candidates for inclusion in fragment libraries. researchgate.net
The rationale for using such spirocyclic fragments lies in their ability to present well-defined vectors for chemical elaboration, allowing for more efficient optimization of initial hits into potent drug candidates. The inherent complexity and novelty of these scaffolds can lead to the discovery of new binding modes and interactions with protein targets. While specific FBDD screening campaigns detailing the use of this compound are not extensively published, the principles of FBDD strongly support the inclusion of such unique 3D fragments in screening libraries to enhance the quality and diversity of hits. rsc.orgnih.gov
Strategic Integration in the Design of Novel Chemical Scaffolds
The unique structural features of this compound make it a valuable component in the strategic design of novel chemical scaffolds. researchgate.net Its spirocyclic nature imparts a defined three-dimensional geometry, which can be exploited to create molecules with improved target selectivity and pharmacokinetic properties.
The synthesis of novel thia/oxa-azaspiro[3.4]octanes has been reported as a means to generate uncharted multifunctional modules for drug discovery. researchgate.net These efforts focus on creating structurally diverse and novel scaffolds that can serve as starting points for medicinal chemistry programs. The ability to perform step-economic and scalable syntheses of these spirocycles is crucial for their practical application in drug discovery. researchgate.net
Furthermore, the development of synthetic routes to various azaspiro[3.4]octanes and related spirocycles demonstrates the ongoing interest in these systems for constructing new molecular frameworks. whiterose.ac.ukrsc.org These scaffolds can be seen as bioisosteres of more common cyclic amines like piperazine (B1678402) and morpholine (B109124), offering a way to explore new chemical and patent space. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Oxa-6-azaspiro[3.4]octane |
| 2-Oxa-6-azaspiro[3.4]octane |
| Gefitinib |
| Piperazine |
| Morpholine |
| 4-anilinoquinazoline |
| Azetidine |
| Thia/oxa-azaspiro[3.4]octanes |
Preclinical Investigations of Biological Activity and Molecular Mechanisms
Molecular Target Engagement and Modulation Studies
Comprehensive data detailing the specific interactions of 1-Oxa-6-azaspiro[3.4]octane hydrochloride with key molecular targets such as enzymes and receptors are not extensively documented in public-domain research.
Enzyme Inhibition Assays (e.g., Pks13 Inhibition)
There is currently no publicly available scientific literature that specifically investigates or quantifies the inhibitory activity of this compound against the enzyme Polyketide Synthase 13 (Pks13). Pks13 is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and a validated target for the development of new anti-tuberculosis agents. While various chemical scaffolds are being explored as Pks13 inhibitors, the role of this compound in this context has not been reported.
Receptor Binding and Functional Modulation (e.g., Muscarinic Acetylcholine Receptor Agonism, particularly M4)
Similarly, specific data on the binding affinity and functional modulation of this compound at muscarinic acetylcholine receptors, particularly the M4 subtype, are not detailed in the available literature. The M4 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and is a target for the treatment of neuropsychiatric disorders. While other spirocyclic compounds have been investigated as muscarinic receptor modulators, the specific agonistic or antagonistic activity of this compound at the M4 receptor is yet to be publicly characterized.
Cellular Pathway Modulation and Signal Transduction Research
The effects of this compound on key cellular signaling pathways involved in cell proliferation, survival, and differentiation are not well-documented in peer-reviewed studies.
Epidermal Growth Factor Receptor (EGFR) Inhibitory Activity in Cellular Models
There is no available data from cellular assays to suggest or confirm that this compound possesses inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a critical role in the development and progression of several cancers, making it a key target for oncology therapies.
Modulation of MAPK and PI3K Signaling Pathways in Cell Lines
While a related compound, 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride, has been noted for its potential to modulate the MAPK and PI3K signaling pathways, there is no direct evidence in the public domain to indicate that this compound has a similar effect. These pathways are crucial for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many diseases.
In Vitro Antimicrobial and Antiproliferative Activity Studies
Investigational Studies on Cellular Responses and Processes using Molecular Biology Techniques (e.g., Western Blotting, Cell Line Assays)researchgate.net
While direct preclinical investigations into the cellular responses and molecular mechanisms of this compound using techniques such as Western blotting and specific cell line assays are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally related spiro-heterocyclic compounds. Research into derivatives of the core 1-Oxa-azaspiro scaffold has provided valuable data on their biological activities, particularly in the context of cancer cell lines. These studies offer a foundational understanding of the potential cellular effects and molecular pathways that might be influenced by this class of compounds.
Notably, a series of 1-oxa-4-azaspiro nih.govmdpi.comdeca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. These investigations provide detailed findings on the cytotoxic effects of these compounds and initial explorations into their mechanisms of action.
Detailed Research Findings
Cytotoxicity in Cancer Cell Lines:
A study investigating a range of 1-oxa-4-azaspiro nih.govmdpi.comdeca-6,9-diene-3,8-dione derivatives demonstrated their potent cytotoxic effects against human lung carcinoma (A549), human breast adenocarcinoma (MDA-MB-231), and human cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined for each derivative.
Several compounds within the series exhibited significant potency. For instance, compound 6d was found to be the most potent against the A549 cell line, while compound 8b showed the highest cytotoxicity against the MDA-MB-231 cell line. The HeLa cell line was most sensitive to compound 6b . nih.gov The inhibitory activities of many of these compounds against the MDA-MB-231 cell line were generally more pronounced compared to the other two cell lines, suggesting a degree of selectivity. nih.gov
In an earlier study on a similar series of 1-oxa-4-azaspiro nih.govmdpi.comdeca-6,9-diene-3,8-dione derivatives, compounds 11b and 11h were identified as highly potent against the A549 cell line. nih.govmdpi.com The MDA-MB-231 cell line was most susceptible to compounds 11d , 11h , and 11k , while compounds 11h , 11k , and 12c were the most effective against the HeLa cell line. nih.govmdpi.com
Interactive Data Table: Cytotoxicity of 1-Oxa-4-azaspiro nih.govmdpi.comdeca-6,9-diene-3,8-dione Derivatives in Human Cancer Cell Lines
| Compound | A549 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | HeLa (IC₅₀, µM) |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 8b | - | 0.10 | - |
| 11b | 0.18 | - | - |
| 11d | - | 0.08 | - |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | - | 0.09 | 0.14 |
| 12c | - | - | 0.14 |
Data sourced from studies on 1-oxa-4-azaspiro nih.govmdpi.comdeca-6,9-diene-3,8-dione derivatives. nih.govmdpi.comnih.gov
Cell Cycle Analysis and Apoptosis:
To delve deeper into the mechanism of action, the effect of compound 8b on the cell cycle of MDA-MB-231 cells was investigated. The results indicated that treatment with this compound led to an increase in the percentage of cells in the sub-G1 phase, which is often indicative of apoptosis or programmed cell death. Specifically, a 10 µM concentration of compound 8b increased the early-stage apoptosis percentage from 4.66% to 10.9% and the late-stage apoptosis percentage from 1.02% to 3.00%. nih.gov This finding suggests that the antiproliferative activity of this derivative is, at least in part, mediated by the induction of apoptosis.
Interactive Data Table: Effect of Compound 8b on MDA-MB-231 Cell Apoptosis
| Treatment | Early-Stage Apoptosis (%) | Late-Stage Apoptosis (%) |
| Control (DMSO) | 4.66 | 1.02 |
| 8b (10 µM) | 10.9 | 3.00 |
Data represents the percentage of apoptotic MDA-MB-231 cells after treatment. nih.gov
While these studies on derivatives provide valuable preliminary data, further research is necessary to elucidate the specific molecular targets and signaling pathways affected by this compound. Techniques such as Western blotting would be instrumental in identifying changes in the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, cyclin-dependent kinases) and apoptosis (e.g., caspases, Bcl-2 family proteins) following treatment with the compound.
Structure Activity Relationship Sar Studies and Analogue Design Strategies
Systematic Chemical Modification of the 1-Oxa-6-azaspiro[3.4]octane Scaffold
The systematic modification of spirocyclic scaffolds, such as the 1-oxa-azaspiroalkane family, is a cornerstone of structure-activity relationship (SAR) studies. While detailed SAR data on the 1-Oxa-6-azaspiro[3.4]octane scaffold itself is limited in publicly available research, extensive work on closely related analogs like 1-oxa-8-azaspiro[4.5]decanes provides a clear blueprint for this process. These studies serve as a valuable proxy for understanding how modifications to the core structure influence biological activity.
In the development of M1 muscarinic agonists, for instance, researchers began with a lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, and conducted systematic modifications to improve its receptor selectivity. nih.gov Key modifications included:
Substitution at the C2-position: Introducing an ethyl group at the position adjacent to the ether oxygen (C2) resulted in a compound with a preferential affinity for M1 receptors over M2 receptors. nih.gov
Modification of the C3-carbonyl group: The ketone at the C3 position was replaced with other functional groups to probe the impact on activity. A 3-methylene analogue and 3-dithioketal analogues were found to display a higher affinity for M1 receptors. nih.gov An oxime derivative at this position also showed preferential M1 binding. nih.gov
These examples demonstrate a clear strategy: specific sites on the spirocyclic scaffold are identified and systematically altered with a variety of functional groups to build a detailed understanding of the SAR.
Comparative Analysis of Positional and Chiral Isomers in Biological Contexts
The spatial arrangement of atoms and functional groups in a spirocyclic scaffold has a profound impact on its biological activity. This includes both positional isomerism (where atoms are connected in a different order) and chirality (the "handedness" of the molecule).
Positional Isomers: The 1-Oxa-6-azaspiro[3.4]octane scaffold has several positional isomers, where the oxygen and nitrogen atoms are located at different positions within the spirocyclic system. Examples include:
1-Oxa-6-azaspiro[3.4]octane: The parent compound.
2-Oxa-6-azaspiro[3.4]octane: The oxygen is in the four-membered ring.
6-Oxa-1-azaspiro[3.4]octane: The positions of the heteroatoms are swapped between the rings.
Chiral Isomers: Chirality is a critical factor in the biological activity of spirocyclic compounds. The spiro carbon atom can act as a stereocenter, leading to enantiomers (non-superimposable mirror images). Research on related spirocyclic systems has shown that biological activity often resides preferentially in one enantiomer.
In studies of 1-oxa-8-azaspiro[4.5]decane analogues as M1 muscarinic agonists, optical resolution of the active compounds was performed. For both the 2-ethyl and 2,8-dimethyl-3-methylene analogues, it was found that the M1 agonist activity was primarily associated with the (-)-isomers. nih.gov Furthermore, X-ray crystal structure analysis of one of the active compounds, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, determined its absolute configuration to be (S). nih.gov This demonstrates that the specific three-dimensional arrangement is crucial for effective interaction with the receptor. The existence of commercially available single enantiomers, such as (R)-1-Oxa-6-azaspiro[3.4]octane hemioxalate, underscores the importance of chirality in the application of these scaffolds. bldpharm.com
| Isomer Type | Example Compound | Key Finding | Reference |
|---|---|---|---|
| Positional Isomer | 1-Oxa-6-azaspiro[3.4]octane vs. 2-Oxa-6-azaspiro[3.4]octane | Different atom connectivity is expected to significantly alter molecular shape and properties. | General Chemical Principles |
| Chiral Isomer | (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | M1 muscarinic agonist activity resides preferentially in the (S)-enantiomer. | nih.gov |
Exploration of Heteroatom and Functional Group Substitutions within Related Spirocyclic Systems
The substitution of carbon atoms with heteroatoms (e.g., oxygen, nitrogen, sulfur) or the modification of functional groups is a powerful strategy in drug design, often referred to as bioisosteric replacement. This approach is widely used in spirocyclic systems to fine-tune physicochemical and biological properties. rsc.org
Heteroatom Substitution: Replacing a carbon atom with a heteroatom, or one heteroatom for another, can dramatically alter a scaffold's characteristics. For instance, exchanging a morpholine (B109124) ring with various azaspirocycles in a series of melanin-concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity (logD) and improved metabolic stability. bldpharm.com
In a non-biological but illustrative example, a series of spirobifluorene-based hole transport materials were synthesized where a para-methoxy group was replaced with methylsulfanyl (sulfur) and N,N-dimethylamino (nitrogen) groups. These substitutions had a significant impact on the material's optoelectronic properties, with the methylsulfanyl-substituted compound showing a marked increase in power conversion efficiency. rsc.org This highlights how heteroatom changes can modulate electronic properties, a factor that is also critical in ligand-receptor interactions. The development of novel scaffolds like 1-oxa-2,6-diazaspiro[3.3]heptane, which contains three heteroatoms, is driven by the goal of further optimizing properties and exploring new chemical space. rsc.org
Functional Group Substitution: Modifying functional groups on the spirocyclic core is a key tactic in SAR studies. As discussed previously, research on 1-oxa-8-azaspiro[4.5]decane muscarinic agonists involved replacing a ketone with various other groups. nih.gov
| Original Group (Position) | Substituted Group | Observed Effect on 1-oxa-8-azaspiro[4.5]decane Analog | Reference |
|---|---|---|---|
| Ketone (C3) | Methylene | Increased preferential affinity for M1 receptors. | nih.gov |
| Ketone (C3) | Dithioketal | Increased preferential affinity for M1 receptors. | nih.gov |
| Ketone (C3) | Oxime | Increased preferential affinity for M1 receptors. | nih.gov |
These modifications alter the steric bulk, electronics, and hydrogen-bonding capacity of the molecule at a specific vector, leading to changes in biological activity and selectivity.
Rational Design of Next-Generation Scaffolds Based on the 1-Oxa-6-azaspiro[3.4]octane Motif
Rational design leverages the knowledge gained from SAR studies to create new molecules with improved properties. The 1-Oxa-6-azaspiro[3.4]octane motif and related spirocycles serve as excellent starting points for this process due to their rigid, three-dimensional nature, which allows for precise positioning of functional groups in space. nih.govbldpharm.com
A clear example of rational design is the development of the 1-oxa-8-azaspiro[4.5]decane series for Alzheimer's disease. The researchers designed the scaffold by conceptually merging the tetrahydrofuran (B95107) ring of the known muscarinic agonist, muscarone, with an 8-azaspiro[4.5]decane skeleton. nih.gov This was a deliberate attempt to create a novel structure that retained the key pharmacophoric elements for M1 receptor activation while having a different core, potentially leading to improved selectivity or pharmacokinetic properties.
Another instance of rational design was seen in the optimization of 1-oxa-4-azaspironenone derivatives. nih.gov The initial compounds possessed a reactive Michael acceptor, which could lead to unwanted side effects. The next generation of compounds was rationally designed to eliminate the α,β-unsaturated olefinic bond through subsequent reactions, thereby reducing this reactivity and potential toxicity while attempting to maintain anticancer efficacy. The resulting compound 8b showed a strong anti-proliferation effect with less damage to normal cells compared to the parent compound. nih.gov
Future Research and Emerging Opportunities for 1-Oxa-6-azaspiro[3.4]octane Hydrochloride
The spirocyclic scaffold, particularly the 1-oxa-6-azaspiro[3.4]octane moiety, represents a compelling structural motif in modern chemistry. Its inherent three-dimensionality offers a distinct advantage over planar aromatic systems, providing a rigid framework that can improve physicochemical properties and target selectivity in drug discovery. As researchers continue to "escape from flatland," the exploration of novel spirocycles like this compound is paramount. nih.govbldpharm.com This article outlines key future research directions and emerging opportunities focused on this promising chemical entity.
Q & A
Q. What are the standard synthetic routes for 1-Oxa-6-azaspiro[3.4]octane hydrochloride, and how is its structure confirmed?
The synthesis typically involves multi-step reactions, including cyclization and salt formation. Key steps may include:
- Cyclization under controlled pH to form the spirocyclic core.
- Hydrochloride salt formation via acid-base reactions to enhance solubility and stability for biological studies .
Structural confirmation employs NMR spectroscopy (e.g., H and C NMR) to verify spiro connectivity and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC with UV detection .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Impervious gloves, safety glasses, and lab coats are mandatory.
- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust.
- Storage: Maintain in a cool, dry environment (2–8°C) in airtight containers.
- Waste disposal: Follow institutional guidelines for hazardous organic salts. Note that the compound is strictly for research use and requires handling by qualified personnel in authorized facilities .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- NMR spectroscopy resolves spirocyclic connectivity and proton environments .
- High-resolution mass spectrometry (HRMS) confirms molecular formula and isotopic patterns.
- HPLC with UV/Vis detection quantifies purity (>95% typically required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during large-scale synthesis?
Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) often improve cyclization efficiency.
- Temperature control: Gradual heating (e.g., 60–80°C) minimizes side reactions.
- Catalyst screening: Lewis acids (e.g., ZnCl) may accelerate spirocycle formation.
- Purification: Column chromatography with gradient elution or recrystallization enhances yield and purity .
Q. How should discrepancies in NMR data be resolved during structural confirmation?
Q. What experimental designs are suitable for studying interactions with biological targets?
- In vitro binding assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors/enzymes.
- Molecular docking: Pair with computational models (e.g., AutoDock Vina) to predict binding modes.
- Metabolic stability tests: Incubate with liver microsomes to assess pharmacokinetic profiles .
Q. How can researchers address low solubility in aqueous buffers during bioactivity studies?
- Salt form alternatives: Explore trifluoroacetate or oxalate salts for improved solubility .
- Co-solvent systems: Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
- Nanoparticle formulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Methodological Considerations
Q. What strategies validate the hydrochloride salt form versus the free base?
Q. How to design stability studies under varying storage conditions?
- Forced degradation: Expose to heat (40–60°C), light (UV/Vis), and humidity (75% RH) for 1–4 weeks.
- Analytical monitoring: Track degradation products via LC-MS and quantify parent compound loss .
Data Interpretation and Troubleshooting
Q. How to reconcile conflicting bioactivity data across different assay platforms?
- Assay validation: Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and readout methods (luminescence vs. fluorescence).
- Control compounds: Include reference inhibitors/agonists to benchmark activity.
- Dose-response curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
